molecular formula C23H21N3O2S B11307215 2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}-N-phenylacetamide

2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}-N-phenylacetamide

Cat. No.: B11307215
M. Wt: 403.5 g/mol
InChI Key: OXLAOANXBPEDDC-UHFFFAOYSA-N
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Description

2-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring, a phenoxyethyl group, and a phenylacetamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate product with phenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole: Shares the benzimidazole core and phenoxyethyl group but lacks the phenylacetamide moiety.

    2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-6-amine: Contains a similar structure but with an amine group instead of the phenylacetamide moiety.

Uniqueness

2-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide is unique due to the presence of the phenylacetamide moiety, which can impart distinct biological and chemical properties. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research and therapeutic applications.

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H21N3O2S/c27-22(24-18-9-3-1-4-10-18)17-26-21-14-8-7-13-20(21)25-23(26)29-16-15-28-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,24,27)

InChI Key

OXLAOANXBPEDDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=CC=C4

Origin of Product

United States

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